molecular formula C10H10FN3 B1491623 (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine CAS No. 2089669-72-5

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1491623
CAS No.: 2089669-72-5
M. Wt: 191.2 g/mol
InChI Key: GQYCVAHTLICTBP-UHFFFAOYSA-N
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Description

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine ( 2089669-72-5) is a high-purity chemical compound with a molecular formula of C 10 H 10 FN 3 and a molecular weight of 191.20 g/mol. It is supplied for research purposes only. As a member of the fluorophenyl-pyrazole chemical family, this compound shares a core structural motif with other biologically active molecules. Pyrazole derivatives are a significant focus in medicinal chemistry and chemical biology research due to their diverse pharmacological profiles. Scientifically, related pyrazole compounds have been investigated for their potential to interact with key enzymatic pathways and cellular receptors. For instance, some structurally similar pyrazole derivatives have been reported to exhibit activity as inhibitors of the p38 MAPK pathway, which is a target of interest in inflammation and oncology research . Other studies on analogous compounds suggest potential interactions with the nitric oxide (NO)/cGMP signaling pathway, which plays a crucial role in cardiovascular and neurological functions . Furthermore, the 3-fluorophenyl-pyrazole scaffold is found in molecules explored as inhibitors of mycobacterial ATP synthase, indicating its relevance in infectious disease research . The primary amine functional group in its structure makes it a versatile building block for further chemical synthesis, allowing researchers to develop novel derivatives or conjugates for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYCVAHTLICTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(bromomethyl)-3-(3-fluorophenyl)-1H-pyrazole Intermediate

A critical intermediate in the preparation is the 5-(bromomethyl)-substituted pyrazole bearing the 3-fluorophenyl substituent at the 3-position. This intermediate is typically synthesized by:

  • Formation of the pyrazole ring via [3+2] cycloaddition or annulation reactions between hydrazonyl chlorides and alkynyl sulfonium salts under mild conditions.
  • Introduction of the bromomethyl group at the 5-position via bromination reactions using N-bromosuccinimide (NBS) or similar reagents at low temperatures (e.g., 0 °C to -40 °C) in dichloromethane (DCM).
  • Use of dimethyl sulfide (Me2S) as an additive to facilitate the bromination step and stabilize intermediates.

Typical yields for such bromomethyl pyrazoles range from 60-65% with white solid products and melting points around 109-110 °C for the fluorophenyl derivative.

Conversion to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine

The bromomethyl intermediate undergoes nucleophilic substitution with ammonia or amine sources to install the methanamine group:

  • Reaction is performed in polar solvents such as methanol or acetonitrile under nitrogen atmosphere.
  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) bases are employed to facilitate substitution.
  • Reaction temperatures are typically maintained at 0 °C to room temperature for 12-24 hours.
  • The reaction mixture is filtered, concentrated, and purified by flash column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 80:1) to isolate the amine product.

This step achieves high selectivity and yield, avoiding side reactions due to the mild conditions and choice of base.

Detailed Experimental Procedures

Step Reagents & Conditions Description Yield & Physical Data
1. Pyrazole formation Hydrazonyl chloride + prop-2-ynylsulfonium salt, EtOH, room temp, 5-30 min Formation of pyrazole core with 3-fluorophenyl substituent Solid isolated by concentration
2. Bromination NCS (N-chlorosuccinimide) in DCM at 0 °C, Me2S addition, cooled to -40 °C, 1 h reaction Introduction of bromomethyl group at 5-position White solid, ~61% yield, mp 109.5-110.4 °C
3. Amination Bromomethyl pyrazole + ammonia or amine, K2CO3 base, CHCl3 or MeOH, 0 °C to RT, 12-24 h Nucleophilic substitution to form methanamine Purified by chromatography, high purity

Research Findings and Optimization Notes

  • The use of dimethyl sulfide during bromination enhances the formation of the bromomethyl intermediate by precipitating a white solid, indicating reaction progress.
  • Potassium carbonate is preferred over stronger bases to avoid decomposition of sensitive pyrazole intermediates.
  • The reaction avoids lacrymatory halomethyl pyrazine intermediates, improving safety and scalability.
  • Analytical data such as ^1H NMR and ^13C NMR confirm the structure, with characteristic signals for the methanamine group and fluorophenyl substituent.
  • High-resolution mass spectrometry (HRMS) confirms the molecular formula and purity of the final compound.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Key Observations Yield (%) Notes
Pyrazole ring formation Hydrazonyl chloride + alkynyl sulfonium salt, EtOH, RT Rapid reaction monitored by TLC N/A Efficient ring construction
Bromination at 5-position NCS, Me2S, DCM, 0 to -40 °C Formation of bromomethyl intermediate, white solid ~61 Avoids lacrymatory intermediates
Amination (methanamine install) NH3 or amine, K2CO3, CHCl3/MeOH, 0 °C to RT Nucleophilic substitution, mild conditions High Clean substitution, easy purification

Chemical Reactions Analysis

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed

  • Oxidation: : Formation of pyrazol-5-one derivatives.

  • Reduction: : Formation of pyrazol-5-ylmethanol derivatives.

  • Substitution: : Formation of various substituted pyrazoles.

Scientific Research Applications

(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

Substituent Position Variations
  • [3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine: This analog differs only in the position of the methanamine group (position 4 vs. 5). No direct activity data are available, but positional isomerism is known to influence potency in kinase inhibitors .
  • [1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine : The addition of a 2-fluoroethyl group and trifluoromethyl substituent increases molecular weight (211.16 g/mol) and lipophilicity compared to the target compound. Such modifications may enhance blood-brain barrier penetration but could reduce aqueous solubility .
Functional Group Modifications
  • [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine : Substitution with a methyl group at position 1 and trifluoromethyl at position 4 introduces steric bulk and electron-withdrawing effects. These changes might stabilize the molecule against metabolic degradation, a common strategy in drug design .

Heterocycle Replacements

  • [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine : Replacing pyrazole with oxazole alters the electronic environment (oxygen vs. nitrogen in the ring). Oxazoles generally exhibit reduced aromaticity and different hydrogen-bonding profiles, which could diminish affinity for pyrazole-specific targets .
  • This analog’s biological activity remains uncharacterized but could target sulfur-interacting enzymes .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanamine C₁₀H₁₀FN₃ 191.21 3-Fluorophenyl (pos. 3), NH₂ (pos. 5) Moderate polarity, primary amine
[1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₇H₉F₄N₃ 211.16 2-Fluoroethyl, CF₃ High lipophilicity
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine C₁₀H₉FN₂O 192.20 Oxazole core, 3-fluorophenyl Reduced aromaticity

Key Findings and Implications

Positional Isomerism : The placement of substituents on the pyrazole ring significantly impacts molecular interactions. For example, methanamine at position 5 (target compound) vs. position 4 alters hydrogen-bonding networks critical for target engagement .

Fluorine Effects: Fluorine atoms enhance metabolic stability and bioavailability. The 3-fluorophenyl group in the target compound may reduce cytochrome P450-mediated degradation compared to non-fluorinated analogs .

Heterocycle Swaps : Replacing pyrazole with oxazole or thiazole modifies electronic properties and target selectivity, though pyrazole derivatives generally show broader applicability in medicinal chemistry .

Biological Activity

The compound (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound features a pyrazole ring substituted with a 3-fluorophenyl group and a methanamine moiety. This unique structure is believed to contribute to its interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that this compound may act as an enzyme inhibitor and modulator of receptor functions. The compound's activity is currently under investigation, particularly regarding its efficacy against specific diseases related to enzyme dysfunctions or receptor abnormalities.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
  • Receptor Modulation : It may also interact with receptors, altering their signaling pathways, which could be beneficial in treating diseases such as prostate cancer.

1. Antiproliferative Activity

Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related pyrazole compounds demonstrated inhibition of prostate-specific antigen (PSA) in LNCaP cells, indicating potential use in prostate cancer therapy .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the pyrazole moiety in enhancing biological activity. Variations in substituents on the pyrazole ring can significantly influence the compound's potency against specific targets .

3. Inhibitory Potency

In comparative studies, compounds similar to this compound showed promising IC50 values against various kinases and receptors. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 13.9 nM to higher values depending on the target enzyme or receptor .

Case Study 1: Prostate Cancer

A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. One notable compound showed an IC50 value of 18 μmol/L against LNCaP cells, along with a significant PSA downregulation rate .

Case Study 2: Enzyme Inhibition

Investigations into enzyme inhibition have revealed that certain pyrazole derivatives can selectively inhibit kinases like FLT3. The presence of fluorinated aromatic groups enhances binding affinity and selectivity towards these targets .

Data Tables

CompoundTargetIC50 Value (nM)Notes
Compound AFLT313.9Selective inhibition
Compound BPSA18Antiproliferative effect
Compound CCOX-20.01High selectivity index

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield RangeReference
SolventEthanol60–75%
Catalyst10 mol% HCl70%
Temperature70°C68%
PurificationSilica gel chromatography>95% purity

Q. Table 2. Spectral Markers for Structural Validation

TechniqueKey PeaksInterpretation
¹H NMRδ 6.2 (s, 1H, pyrazole C4-H)Regioselectivity confirmed
IR1600 cm⁻¹ (C=N)Pyrazole ring present
HRMS[M+H]⁺ = 207.085Molecular formula verified

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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